[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-dimethylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine typically involves the condensation of 2,5-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The methanamine group can be introduced through reductive amination of the resulting pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated, alkylated, and aminated derivatives.
Scientific Research Applications
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: can be compared with other pyrazole derivatives, such as:
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanamine: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: Differing in the position of the methyl groups, affecting its steric and electronic properties.
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]ethanamine: Variation in the length of the alkyl chain, influencing its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-8-3-4-9(2)11(5-8)12-6-10(7-13)14-15-12/h3-6H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
FFWPUSXZQVPZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)CN |
Origin of Product |
United States |
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